N-[3-(aminomethyl)phenyl]-2-methoxyacetamide
Description
N-[3-(Aminomethyl)phenyl]-2-methoxyacetamide (CAS: Not explicitly provided) is an acetamide derivative featuring a methoxy group (-OCH₃) on the acetamide backbone and an aminomethyl (-CH₂NH₂) substituent at the 3-position of the phenyl ring. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in palladium-catalyzed C–H functionalization reactions . Its structure combines electron-donating (methoxy) and nucleophilic (aminomethyl) groups, making it a versatile precursor for further derivatization.
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-7-10(13)12-9-4-2-3-8(5-9)6-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELYYDIAMIVAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]-2-methoxyacetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-nitrobenzyl chloride and 2-methoxyacetic acid.
Reduction: The nitro group of 3-nitrobenzyl chloride is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 3-(aminomethyl)benzylamine is then reacted with 2-methoxyacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
N-[3-(aminomethyl)phenyl]-2-methoxyacetamide has the following chemical properties:
- Molecular Formula : C₁₀H₁₄N₂O₂
- Molecular Weight : 194.23 g/mol
- IUPAC Name : this compound
The compound features an aminomethyl group attached to a phenyl ring, alongside a methoxyacetamide moiety, contributing to its reactivity and interaction with biological systems .
Organic Synthesis
This compound is utilized as an intermediate in organic synthesis. Its structure allows for various chemical modifications, making it a valuable building block for more complex molecules. The compound can undergo reactions such as:
- Nucleophilic substitutions
- Amidation reactions
- Formation of heterocycles
These reactions are crucial in developing pharmaceutical agents and other organic compounds .
Pharmacological Research
The compound shows promise in pharmacological applications due to its potential interactions with biological targets. Research indicates that derivatives of this compound may exhibit:
- Anticancer Activity : Similar compounds have been studied for their ability to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : The structure may influence neurotransmitter modulation, offering avenues for treating neurodegenerative diseases.
- Anti-inflammatory Properties : The presence of the methoxy group may enhance anti-inflammatory activity, making it a candidate for treatments targeting inflammatory diseases .
Case Studies and Research Findings
Several studies highlight the therapeutic potential of this compound and its analogs:
- Antidepressant Activity : Research on tetrahydroquinoline derivatives indicated that similar compounds could function as dual reuptake inhibitors for serotonin and dopamine, suggesting antidepressant properties.
- Inhibition Studies : Compounds with structural similarities have shown the ability to inhibit cytochrome P450 enzymes and potassium ion channels, which are critical for drug metabolism and cardiac function .
- Xenograft Models : In vivo studies using xenograft models demonstrated the efficacy of related compounds in reducing tumor growth without significant toxicity, indicating their potential as anticancer agents .
Therapeutic Applications
The therapeutic applications of this compound can be summarized as follows:
| Application Area | Potential Effects |
|---|---|
| Cancer Therapy | Induces apoptosis in cancer cells |
| Neuroprotection | Modulates neurotransmitter systems |
| Anti-inflammatory | Reduces inflammation through biochemical pathways |
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the methoxyacetamide group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Analogues and Substituent Effects
A. N-(3-Amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide ()
- Structure: Contains a 2-methoxyethoxy (-OCH₂CH₂OCH₃) chain on the acetamide and a 3-amino-2-methylphenyl group.
- Key Differences: The extended ethoxy chain increases hydrophilicity compared to the methoxy group in the target compound.
- Applications: Not explicitly stated, but similar compounds are explored for analgesic and anti-inflammatory activities .
B. N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide ()
- Structure: Features a dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) group and a 4-aminophenyl ring.
- The 4-aminophenyl group (vs. 3-aminomethylphenyl) alters electronic distribution, affecting conjugation and binding properties.
- Applications : Likely used in drug discovery for modulating pharmacokinetic properties via amine functionalities.
C. Lacosamide [(R)-2-acetoamido-N-benzyl-3-methoxy-propionamide] ()
- Structure : A chiral anticonvulsant drug with a benzyl group and methoxy-propionamide backbone.
- Key Differences: The propionamide chain and stereochemistry (R-configuration) are critical for binding to neuronal targets. The benzyl group enhances lipophilicity, improving blood-brain barrier penetration compared to the target compound’s phenyl-aminomethyl group.
- Applications : FDA-approved for epilepsy, highlighting the therapeutic relevance of methoxy-acetamide derivatives .
Anti-inflammatory and Analgesic Potential
- Phenoxy Acetamides (): Derivatives like 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide exhibit significant anti-inflammatory and analgesic activities. Comparison: The target compound’s aminomethyl group may enhance hydrogen-bonding interactions with biological targets, but its lack of bulky substituents (e.g., bicyclic systems) could reduce potency.
Tabulated Comparison of Key Compounds
Biological Activity
N-[3-(aminomethyl)phenyl]-2-methoxyacetamide (commonly referred to as the compound) is an organic compound with significant biological activity, particularly in the context of enzyme inhibition and receptor interactions. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₄N₂O₂
- Molecular Weight : 194.23 g/mol
- Functional Groups : Aminomethyl group, phenyl ring, methoxyacetamide moiety
The compound's structure allows it to engage with various biological targets, making it a candidate for further pharmacological studies. Its solubility is enhanced in its hydrochloride salt form, which is beneficial for laboratory and therapeutic uses.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets:
- Protein Interactions : The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity.
- Enzyme Inhibition : It has been shown to inhibit the activity of ubiquitin-specific protease 7 (USP7), which plays a crucial role in various diseases, including cancer and neurodegenerative disorders .
1. Enzyme Inhibition
This compound has demonstrated potential as an enzyme inhibitor, particularly targeting USP7. This inhibition may be beneficial in treating:
- Cancer : By modulating USP7 activity, the compound can influence cancer cell proliferation and survival.
- Neurodegenerative Diseases : Inhibition of USP7 is linked to protective effects against neurodegeneration .
2. Receptor Interactions
The compound has been studied for its ability to interact with various receptors, influencing cellular processes such as:
- Nitric Oxide Production : It may enhance nitric oxide synthesis in macrophages, contributing to tumoricidal and bactericidal actions .
- Inflammatory Response : The compound is involved in mediating pro-inflammatory responses by enhancing the synthesis of cytokines like IL-6 and IL-8 .
Case Study 1: Cancer Treatment
A study investigating the effects of this compound on cancer cell lines demonstrated that it inhibits cell growth through USP7 modulation. The results indicated a significant reduction in cell viability at higher concentrations of the compound.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Case Study 2: Neuroprotection
Research on neuroprotective effects revealed that treatment with this compound resulted in decreased apoptosis in neuronal cells exposed to neurotoxic agents. The compound showed promise as a therapeutic agent for neurodegenerative conditions.
| Treatment Group | Apoptosis Rate (%) |
|---|---|
| Control | 40 |
| Low Dose | 25 |
| High Dose | 10 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[3-(aminomethyl)phenyl]-2-methoxyacetamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer: Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, substituted nitrobenzenes can undergo reduction using iron powder under acidic conditions to generate aniline intermediates (e.g., ). Condensation with methoxyacetic acid derivatives using carbodiimide-based coupling agents (e.g., DCC) is critical for forming the acetamide bond . Key parameters include pH control during substitution and inert atmospheres to prevent oxidation of the aminomethyl group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry. For instance, H NMR can resolve methoxy (-OCH) protons at δ 3.3–3.5 ppm and aromatic protons near δ 6.8–7.2 ppm . Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm) and N-H bends (~1550 cm^{-1). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 223.1218) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer: Refer to Safety Data Sheets (SDS) for guidelines. Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Store in airtight containers at 2–8°C to prevent degradation . In case of exposure, rinse eyes with water for 15 minutes and seek medical attention for persistent irritation .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Methodological Answer: The compound has moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water. Stability studies under varying pH (e.g., pH 2–9) show decomposition in strongly acidic/basic conditions, necessitating neutral buffers for biological assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields of this compound derivatives?
- Methodological Answer: Yield variations (e.g., 24–35% in ) often stem from competing side reactions. Employing kinetic studies (e.g., in situ IR monitoring) or computational modeling (DFT) can identify optimal reaction trajectories. For example, adjusting the stoichiometry of condensing agents (e.g., HATU vs. EDC) may improve efficiency .
Q. What strategies enhance regioselectivity during functionalization of the phenyl ring in this compound?
- Methodological Answer: Directed ortho-metalation (DoM) using directing groups (e.g., -NH) enables precise functionalization. For instance, lithiation at -78°C with LDA followed by electrophilic quenching can introduce substituents at the 4-position . Alternatively, Pd-catalyzed C-H activation with pivalic acid as a transient directing group improves selectivity .
Q. What structural modifications of this compound influence its bioactivity in pesticidal or pharmacological contexts?
- Methodological Answer: Introducing electron-withdrawing groups (e.g., -CF) at the 4-position enhances pesticidal activity by increasing binding affinity to insect GABA receptors . Conversely, replacing the methoxy group with hydroxyl improves water solubility for drug delivery applications but may reduce blood-brain barrier penetration .
Q. How can advanced analytical techniques address challenges in impurity profiling during scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
